Absolute Stereochemical Configuration: (R)- vs. (S)-Enantiomer and Racemate – Distinct CAS Identities
The target compound is the (R)-enantiomer, confirmed by the InChI Key stereochemical descriptor (YHYHTJWKQDOTLD-MRVPVSSYSA-N) and the Isomeric SMILES string C1=CC=C2C(=C1)N[C@@H](C(=O)N2)CO, where '@@' denotes the R-configuration at C3 . The (S)-enantiomer (CAS 178153-01-0) has the inverted SMILES C1=CC=C2C(=C1)N[C@H](C(=O)N2)CO . The racemic mixture (CAS 148012-90-2) lacks a defined stereocenter (undetermined atom stereocenter count = 1) [1]. This stereochemical distinction is absolute and governs all downstream diastereoselective transformations.
| Evidence Dimension | Stereochemical identity (C3 absolute configuration) |
|---|---|
| Target Compound Data | (R)-configuration; CAS 714569-16-1; Isomeric SMILES: C1=CC=C2C(=C1)N[C@@H](C(=O)N2)CO; InChI Key: YHYHTJWKQDOTLD-MRVPVSSYSA-N |
| Comparator Or Baseline | (S)-enantiomer: CAS 178153-01-0; Isomeric SMILES: C1=CC=C2C(=C1)N[C@H](C(=O)N2)CO. Racemate: CAS 148012-90-2; undefined stereocenter count = 1. |
| Quantified Difference | Opposite absolute configuration (R vs. S); racemate is an equimolar mixture of both enantiomers with no net optical activity. |
| Conditions | Structural identity established by IUPAC nomenclature, InChI, and Isomeric SMILES notation per standard chemical database conventions. |
Why This Matters
For procurement in asymmetric synthesis programs, specifying the correct enantiomer (R) is non-negotiable; the (S)-enantiomer or racemate will produce the opposite or mixed stereochemical outcome in subsequent diastereoselective reactions.
- [1] Basechem.org. (n.d.). 2(1H)-Quinoxalinone,3,4-dihydro-3-(hydroxymethyl)-(9CI). CAS 148012-90-2. View Source
